N-cycloheptyl-2-phenylquinoline-4-carboxamide
Description
N-cycloheptyl-2-phenylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a phenyl group at the 2-position and a cycloheptyl group attached to the carboxamide at the 4-position.
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O/c26-23(24-18-12-6-1-2-7-13-18)20-16-22(17-10-4-3-5-11-17)25-21-15-9-8-14-19(20)21/h3-5,8-11,14-16,18H,1-2,6-7,12-13H2,(H,24,26) |
InChI Key |
IERZESXCOUQANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the synthesis of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product is then subjected to amidation with cycloheptylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-cycloheptyl-2-phenylquinoline-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an antibacterial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-phenylquinoline-4-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound may also interfere with specific bacterial enzymes or pathways, contributing to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxamide: This compound shares the quinoline core and phenyl group but lacks the cycloheptyl group.
N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a cyclopentyl group and an ethoxyphenyl group.
Uniqueness
N-cycloheptyl-2-phenylquinoline-4-carboxamide is unique due to the presence of the cycloheptyl group, which may contribute to its specific biological activity and properties. The cycloheptyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
